molecular formula C16H37NO3S B14219373 Octan-1-amine;octane-1-sulfonic acid CAS No. 827622-73-1

Octan-1-amine;octane-1-sulfonic acid

Cat. No.: B14219373
CAS No.: 827622-73-1
M. Wt: 323.5 g/mol
InChI Key: IBTPMBGIDCJIMV-UHFFFAOYSA-N
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Description

Octan-1-amine (CAS: 111-86-4) is a primary aliphatic amine with an eight-carbon alkyl chain (C₈H₁₉N). It is widely used in materials science, particularly as a surface modifier in polypropylene nanocomposites to enhance hydrophobicity and interfacial adhesion .

Octane-1-sulfonic acid (C₈H₁₈O₃S) is a sulfonic acid derivative with an eight-carbon chain. Its sodium salt (CAS: 5324-84-5) is a key surfactant in industrial applications, such as nickel electroplating (as a brightener) and ion-pair chromatography due to its strong anionic character and solubility .

Properties

CAS No.

827622-73-1

Molecular Formula

C16H37NO3S

Molecular Weight

323.5 g/mol

IUPAC Name

octan-1-amine;octane-1-sulfonic acid

InChI

InChI=1S/C8H19N.C8H18O3S/c1-2-3-4-5-6-7-8-9;1-2-3-4-5-6-7-8-12(9,10)11/h2-9H2,1H3;2-8H2,1H3,(H,9,10,11)

InChI Key

IBTPMBGIDCJIMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN.CCCCCCCCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Octan-1-amine: can be synthesized through the reduction of octanenitrile using hydrogen in the presence of a catalyst such as Raney nickel.

    Octane-1-sulfonic acid: can be prepared by sulfonation of octane using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods:

    Octan-1-amine: is industrially produced by the catalytic hydrogenation of octanenitrile.

    Octane-1-sulfonic acid: is produced by the direct sulfonation of octane with sulfur trioxide in a continuous flow reactor.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octan-1-amine can be oxidized to octanone using oxidizing agents like potassium permanganate.

    Reduction: Octane-1-sulfonic acid can be reduced to octane-1-sulfonate using reducing agents like sodium borohydride.

    Substitution: Both compounds can undergo nucleophilic substitution reactions. For example, octan-1-amine can react with alkyl halides to form secondary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation of Octan-1-amine: Octanone.

    Reduction of Octane-1-sulfonic acid: Octane-1-sulfonate.

    Substitution of Octan-1-amine: Secondary amines.

Scientific Research Applications

Chemistry:

  • Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology:

Medicine:

  • Investigated for its potential antimicrobial properties against certain bacterial strains.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

    Octan-1-amine: interacts with cellular membranes, altering their permeability and affecting cellular processes.

    Octane-1-sulfonic acid: acts as a surfactant, reducing surface tension and facilitating the interaction between hydrophobic and hydrophilic molecules.

Comparison with Similar Compounds

Comparison with Aliphatic Amines

Property Octan-1-amine Decan-1-amine Octadecan-1-amine
Molecular Formula C₈H₁₉N C₁₀H₂₃N C₁₈H₃₉N
Molecular Weight (g/mol) 129.24 157.30 269.51
Chain Length C8 C10 C18
Applications Nanocomposite modification Surfactant synthesis Lubricant additives
Hydrophobicity Moderate High Very High

Key Findings :

  • Longer-chain amines (e.g., octadecan-1-amine) exhibit higher hydrophobicity, making them suitable for lubricants, whereas shorter chains like octan-1-amine are optimal for polymer nanocomposites .
  • Decan-1-amine, with intermediate chain length, balances solubility and surfactant properties for industrial formulations.

Comparison with Sulfonic Acids and Derivatives

Property Octane-1-sulfonic Acid Hexane-1-sulfonic Acid Sodium Methanesulfonate
Molecular Formula C₈H₁₈O₃S C₆H₁₄O₃S CH₃SO₃Na
Molecular Weight (g/mol) 194.29 166.23 134.10
Applications Nickel electroplating , chromatography Detergent formulations Electrolyte additive
Solubility in Water Moderate (sodium salt: high) High Very High
Surfactant Strength Strong Moderate Weak

Key Findings :

  • Octane-1-sulfonic acid’s sodium salt outperforms shorter-chain analogues (e.g., hexane-1-sulfonic acid) in electroplating due to enhanced micelle stability and surface tension reduction .
  • Methanesulfonate derivatives lack the hydrophobic tail required for surfactant applications but are preferred in electrolytes for high ionic conductivity .

Comparison with Carboxylate Surfactants

Property Octane-1-sulfonic Acid Sodium Salt Octanoic Acid–1-Octanamine Complex (1:1)
Molecular Formula C₈H₁₇NaO₃S C₁₆H₃₅NO₂
Molecular Weight (g/mol) 216.27 273.45
Surfactant Type Anionic (sulfonate) Anionic (carboxylate)
Critical Micelle Conc. Low (0.1–1 mM) Moderate (1–10 mM)
Applications Industrial electroplating Cosmetic emulsions

Key Findings :

  • Sulfonic acid derivatives exhibit lower critical micelle concentrations (CMC) than carboxylates, making them more efficient in harsh industrial environments .
  • The octanoic acid–octanamine complex (a carboxylate) is less acidic and more biocompatible, favoring use in personal care products .

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